Benzyl 2-(pyridin-4-yl)pyrrolidine-1-carboxylate

LogP Lipophilicity Physicochemical Properties

Benzyl 2-(pyridin-4-yl)pyrrolidine-1-carboxylate (CAS 1352498-95-3) is a chiral, N-protected pyrrolidine building block featuring a 4-pyridyl substituent at the 2-position and a benzyl carbamate (Cbz) protecting group. With a molecular formula of C₁₇H₁₈N₂O₂ and a molecular weight of 282.34 g/mol, this compound serves as a versatile intermediate in medicinal chemistry, particularly for the synthesis of kinase inhibitors and central nervous system (CNS)-targeted agents which frequently incorporate both pyrrolidine and pyridine pharmacophores.

Molecular Formula C17H18N2O2
Molecular Weight 282.34 g/mol
Cat. No. B11816019
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenzyl 2-(pyridin-4-yl)pyrrolidine-1-carboxylate
Molecular FormulaC17H18N2O2
Molecular Weight282.34 g/mol
Structural Identifiers
SMILESC1CC(N(C1)C(=O)OCC2=CC=CC=C2)C3=CC=NC=C3
InChIInChI=1S/C17H18N2O2/c20-17(21-13-14-5-2-1-3-6-14)19-12-4-7-16(19)15-8-10-18-11-9-15/h1-3,5-6,8-11,16H,4,7,12-13H2
InChIKeyNBFSIJWSDJGMBW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Guide: Benzyl 2-(pyridin-4-yl)pyrrolidine-1-carboxylate, a Cbz-Protected Heterocyclic Building Block


Benzyl 2-(pyridin-4-yl)pyrrolidine-1-carboxylate (CAS 1352498-95-3) is a chiral, N-protected pyrrolidine building block featuring a 4-pyridyl substituent at the 2-position and a benzyl carbamate (Cbz) protecting group . With a molecular formula of C₁₇H₁₈N₂O₂ and a molecular weight of 282.34 g/mol, this compound serves as a versatile intermediate in medicinal chemistry, particularly for the synthesis of kinase inhibitors and central nervous system (CNS)-targeted agents which frequently incorporate both pyrrolidine and pyridine pharmacophores [1]. Its physicochemical profile, including an estimated LogP of 2.6, distinguishes it from closely related in-class analogs like the tert-butyl carbamate (Boc) protected variant and the six-membered piperidine homolog .

Why In-Class Pyrrolidine Building Blocks Cannot Replace Benzyl 2-(pyridin-4-yl)pyrrolidine-1-carboxylate


Substituting Benzyl 2-(pyridin-4-yl)pyrrolidine-1-carboxylate with common alternatives like the N-Boc or piperidine analogs introduces critical divergences in synthetic compatibility and physicochemical properties that cascade through a research program. A simple swap to the tert-butyl carbamate (Boc) analog—while retaining the pyrrolidine-pyridine core—exchanges a hydrogenolysis-labile protecting group for an acid-labile one, fundamentally altering the sequence of protecting group strategy and the scope of compatible downstream transformations . Likewise, replacing the five-membered pyrrolidine scaffold with a six-membered piperidine ring significantly reduces ring strain (increasing conformational flexibility), alters the vector of the pyridine substituent, and impacts molecular rigidity—a key parameter in target binding . These distinctions mean that the specific Cbz-protected pyrrolidine motif is not an interchangeable commodity; its use is a deliberate selection that dictates synthetic route feasibility and the three-dimensional presentation of the pharmacophore in the final drug candidate. The quantitative evidence below substantiates why research and procurement decisions must discriminate between these structurally similar but functionally distinct compounds.

Quantitative Differentiation of Benzyl 2-(pyridin-4-yl)pyrrolidine-1-carboxylate from Its Closest Analogs


Lipophilicity Advantage: Higher LogP Compared to the N-Boc Analog Enhances CNS Permeability Prediction

The benzyl carbamate (Cbz) protecting group of the target compound imparts significantly higher lipophilicity compared to the widely used tert-butyl carbamate (Boc) analog, tert-Butyl 2-(pyridin-4-yl)pyrrolidine-1-carboxylate (CAS 1352523-17-1). The target compound's calculated LogP of 2.6 is 0.5 log units lower than the Boc analog's reported LogP of 3.09, representing a measurable difference in partitioning behavior that directly impacts passive membrane permeability predictions . While both values fall within a favorable range for oral absorption and CNS penetration, the lower LogP of the Cbz derivative suggests a more balanced hydrophilicity profile, which can be advantageous for achieving aqueous solubility while maintaining the ability to cross the blood-brain barrier—a critical consideration in neuroscience drug discovery programs.

LogP Lipophilicity Physicochemical Properties CNS Drug Design Medicinal Chemistry

Deprotection Orthogonality: Cbz Group Enables Hydrogenolysis in Presence of Acid-Sensitive Functionality

Unlike the Boc-protected analog (tert-Butyl 2-(pyridin-4-yl)pyrrolidine-1-carboxylate, CAS 1352523-17-1), which requires strongly acidic conditions (e.g., TFA or HCl) for deprotection, the target compound's Cbz group is cleaved under neutral, reductive conditions via catalytic hydrogenolysis (H₂, Pd/C) . This orthogonal deprotection strategy allows the Cbz group to remain intact during synthetic steps that involve acid-labile intermediates, such as silyl ethers, acetals, or glycosidic linkages, significantly expanding the scope of compatible synthetic routes [1]. In a medicinal chemistry campaign targeting inhibitors derived from the pyridin-4-yl pyrrolidine scaffold, this single protecting-group difference directly dictates the viability of entire synthetic pathways and, consequently, the diversity of final compounds accessible for screening [2].

Protecting Group Strategy Cbz Boc Hydrogenolysis Synthetic Methodology Orthogonal Deprotection

Ring Conformational Restriction: Pyrrolidine Core Provides Higher Rigidity Than the Piperidine Analog

The five-membered pyrrolidine ring in the target compound inherently restricts the conformational freedom and defines the dihedral angle of the 4-pyridyl substituent more rigidly than the six-membered piperidine analog (Benzyl 2-(pyridin-4-yl)piperidine-1-carboxylate, CAS 1352526-66-9) . This difference stems from the fundamental chemical properties of the rings: the pyrrolidine ring exhibits greater ring strain, enforcing a limited set of low-energy conformations (typically envelope or twist conformations), whereas the piperidine ring, being less strained, samples a wider conformational space, including chair, boat, and twist-boat conformers [1]. In the context of target binding, this means that the pyrrolidine scaffold pre-organizes the critical pyridine pharmacophore into a more restricted spatial orientation, potentially reducing the entropic penalty upon binding to a biological target and increasing binding affinity when the correct conformation is selected [2]. This property is a key reason why the pyrrolidine scaffold is a privileged structure in kinase inhibitor design, as evidenced in patent literature by Novartis and others developing PI3K/mTOR inhibitors based on the pyridin-4-yl pyrrolidine core [3].

Conformational Analysis Ring Strain Pyrrolidine Piperidine Molecular Rigidity Pharmacophore Presentation

Heavy Atom Count and Molecular Weight Advantage in Lead-Likeness Metrics over the Piperidine Analog

In early-stage drug discovery, lead-likeness metrics such as molecular weight (MW) and heavy atom count (HAC) are critical filters to ensure compounds possess favorable pharmacokinetic properties before optimization. Benzyl 2-(pyridin-4-yl)pyrrolidine-1-carboxylate (MW = 282.34 g/mol, C₁₇H₁₈N₂O₂, HAC = 21) has a lower MW than the corresponding piperidine analog Benzyl 2-(pyridin-4-yl)piperidine-1-carboxylate (MW = 296.4 g/mol, C₁₈H₂₀N₂O₂, HAC = 22) by 14 Da . This mass difference represents one methylene unit (-CH₂-), a direct consequence of the ring size difference. In a structure-activity relationship (SAR) campaign, this lower starting MW provides the medicinal chemist with greater 'MW headroom'—the capacity to add substituents to the scaffold without exceeding the often-cited threshold of MW < 500 Da for drug-likeness [1].

Lead-Likeness Molecular Weight Heavy Atom Count Fragment-Based Drug Design Physicochemical Optimization

Commercial Purity and Procurement Specifications: Benchmarked Availability from ISO-Certified Suppliers

Benzyl 2-(pyridin-4-yl)pyrrolidine-1-carboxylate is commercially available with documented purity levels suitable for research and development applications. Leyan supplies the compound at 97% purity , while MolCore offers the compound with a purity specification of NLT 98% (Not Less Than 98%) under an ISO-certified quality management system, meeting the requirements for pharmaceutical R&D and quality control applications . In contrast, the Boc-protected analog (tert-Butyl 2-(pyridin-4-yl)pyrrolidine-1-carboxylate) is commonly offered at 95% purity from suppliers such as AKSci and Chemshuttle , representing a lower minimum purity specification. This 2-3% difference in guaranteed purity can be a decisive procurement factor when the building block is intended for late-stage synthesis or for generating compounds destined for rigorous biological assays where impurities could confound activity data.

Commercial Availability Purity Procurement Supplier Benchmarking Quality Control

Optimal Application Scenarios for Benzyl 2-(pyridin-4-yl)pyrrolidine-1-carboxylate Based on Evidence-Based Differentiation


Kinase Inhibitor Lead Optimization Requiring Conformational Restriction of a Pyridyl Pharmacophore

Medicinal chemistry programs targeting kinases, particularly PI3K, mTOR, or other lipid kinases where a pyridine group engages the hinge-binding region, benefit from the pyrrolidine scaffold's ability to restrict the conformational freedom of the attached pyridine. As documented in Novartis' patent portfolio on pyridin-4-yl substituted pyrrolidine-amide urea derivatives, the rigid presentation of the pyridine is critical for achieving potent kinase inhibition [1]. The target compound, with its Cbz protecting group, is the ideal starting intermediate for rapidly generating focused libraries of these inhibitors, where subsequent transformations require acid-labile intermediates that would be incompatible with a Boc-protected analog.

CNS Drug Discovery Campaigns Utilizing Balanced Lipophilicity for Blood-Brain Barrier Penetration

For CNS-penetrant drug candidates, the estimated LogP of 2.6 provides a measurable advantage over the more lipophilic Boc analog (LogP 3.09) by maintaining a better balance between passive permeability and aqueous solubility [1]. This property profile is particularly relevant when the pyrrolidine-pyridine core is selected for its potential to target neurological receptors or enzymes. The lower LogP suggests a lower risk of high non-specific brain tissue binding, maximizing the fraction of free drug available to engage the target—a crucial parameter in PET tracer development or in vivo pharmacodynamic studies.

Multi-Step Synthesis Involving Acid-Sensitive Intermediates or Orthogonal Protecting Group Strategies

Synthetic routes to complex molecules often require the orchestration of multiple protecting groups that can be removed independently. The Cbz group of this compound is cleaved under reductive, neutral conditions (H₂, Pd/C), whereas the Boc group on competing analogs requires strong acid (TFA), which would simultaneously cleave silyl ethers, acetals, and other acid-labile protecting groups [1]. This orthogonality makes the Cbz-protected compound the superior choice when a synthetic sequence involves the early installation of the pyrrolidine-pyridine core and subsequent functionalization of acid-sensitive intermediates, enabling a broader range of total synthesis strategies.

Fragment-Based Screening and Hit Expansion with MW-Efficient Scaffolds

In fragment-based drug discovery (FBDD), where initial fragment hits typically have MW < 300 Da, the target compound's MW of 282.34 Da and 21 heavy atoms make it a viable fragment-like starting point that leaves ample room for subsequent growth. Compared to the piperidine analog (MW 296.4, 22 heavy atoms), the pyrrolidine core provides a 14 Da advantage, equivalent to one 'growth vector' already accounted for [1]. When a fragment screen identifies the 4-pyridyl-pyrrolidine scaffold as a binding moiety, this Cbz-protected building block allows immediate, high-purity analog synthesis without the molecular weight penalty inherent to the larger ring system.

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